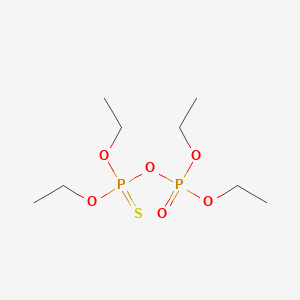

O,O,O,O-Tetraethyl monothiodiphosphate

Overview

Description

Synthesis AnalysisThe synthesis of related dithiophosphate complexes, such as tetraphenylantimony(V) complexes with O,O'-diethyl dithiophosphate ligands, has been reported. These compounds were synthesized and characterized by high-resolution solid-state NMR and X-ray diffraction, indicating specific coordination modes of dithiophosphate ligands in these complexes (Ivanov et al., 2013). Similar synthetic approaches may be applied or adapted for the synthesis of "O,O,O,O-Tetraethyl monothiodiphosphate."

Molecular Structure AnalysisThe structure of related complexes, like the tetraphenylantimony(V) O,O'-dialkyl dithiophosphates, has been studied using X-ray diffraction and NMR spectroscopy. These studies reveal the coordination polyhedron of antimony in a trigonal bipyramid with monodentate coordination of the dithiophosphate group (Ivanov et al., 2008). This provides insights into the possible molecular structure of "O,O,O,O-Tetraethyl monothiodiphosphate."

Chemical Reactions and Properties

The interaction of zinc(II) bis(O,O'-dialkyl dithiophosphates) with small nitrogen bases underlines the reactivity of dithiophosphate compounds. This interaction leads to hydrolysis, forming hexakis(O,O'-dialkyl dithiophosphato)-µ4-oxo-tetrazinc derivatives, showcasing the chemical reactivity of such compounds (Harrison et al., 1986).

Physical Properties Analysis

The physical properties of dithiophosphate complexes, including melting points and solubility, can be inferred from the synthesis and characterization of related compounds, such as zinc diethyl phosphate. This compound forms infinite 1-dimensional chains, indicating the potential polymeric nature and physical state of "O,O,O,O-Tetraethyl monothiodiphosphate" (Harrison et al., 1992).

Scientific Research Applications

-

Inorganic Chemistry

- A study discusses the reversible O–O bond scission and O2 evolution at MOF-supported Tetramanganese Clusters . The study reports that a tetramangenese cluster formed by self-assembly within a metal–organic framework (MOF) spontaneously cleaves the oxygen-oxygen double bond and reduces O2 by four electrons at room temperature . The ensuing tetranuclear manganese-oxo cluster engages in weak C–H bond activation and, more importantly, is competent for O–O bond formation and O2 evolution at elevated temperature .

-

Analytical Chemistry

properties

IUPAC Name |

diethoxyphosphinothioyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWUAQRJLSJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983063 | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O,O,O-Tetraethyl monothiodiphosphate | |

CAS RN |

645-78-3 | |

| Record name | Pyrophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothiopyrophosphoric acid, tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

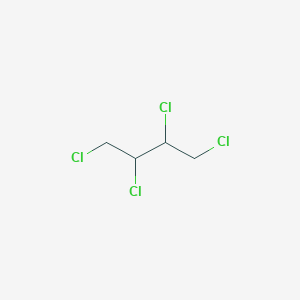

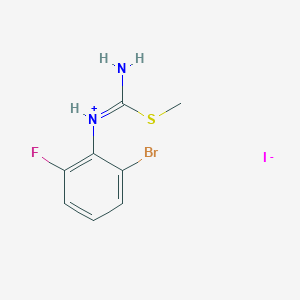

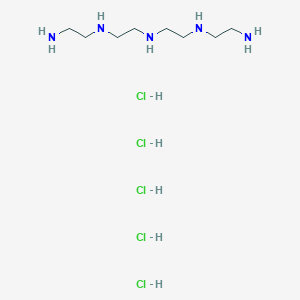

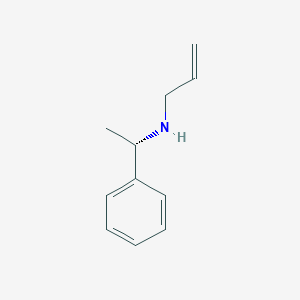

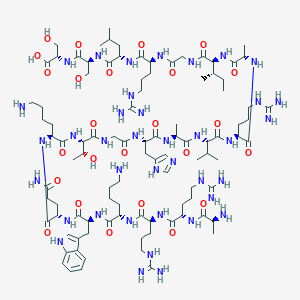

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)